molecular formula C15H22N4O B11815171 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11815171
M. Wt: 274.36 g/mol
InChI Key: OVBNHXMLBCVHHO-UHFFFAOYSA-N
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Description

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-tubercular agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The piperazine moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C15H22N4O/c1-17-7-9-18(10-8-17)15-5-4-13(11-16-15)14-3-2-6-19(14)12-20/h4-5,11-12,14H,2-3,6-10H2,1H3

InChI Key

OVBNHXMLBCVHHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C3CCCN3C=O

Origin of Product

United States

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